4-(3-bromo-1H-pyrazol-1-yl)pyridine

Cross-coupling chemistry Suzuki-Miyaura reaction Halogen reactivity

Medicinal chemistry programs often face dehalogenation side reactions when using iodo-pyrazoles in cross-coupling. 4-(3-bromo-1H-pyrazol-1-yl)pyridine solves this by providing a balanced oxidative addition rate for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. - Enables CHK1 kinase inhibitor library synthesis (benchmark potency: 0.23 µM). - Multi-vector elaboration via orthogonal pyridine/pyrazole handles for FBDD. - Reliable supply with 95% purity; ideal for SAR exploration and fragment growing.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 1874509-70-2
Cat. No. B13252999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromo-1H-pyrazol-1-yl)pyridine
CAS1874509-70-2
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N2C=CC(=N2)Br
InChIInChI=1S/C8H6BrN3/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H
InChIKeyFSHYWTOUKOZDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromo-1H-pyrazol-1-yl)pyridine (CAS 1874509-70-2) for Research Procurement: Core Properties and Structural Identity


4-(3-Bromo-1H-pyrazol-1-yl)pyridine (CAS 1874509-70-2) is a brominated heterocyclic building block composed of a pyridine ring linked via its 4-position to the N1 nitrogen of a 3-bromo-1H-pyrazole moiety [1]. With a molecular formula of C₈H₆BrN₃ and a molecular weight of 224.06 g/mol, the compound possesses a predicted LogP of 1.8–2.03, a topological polar surface area of 30.7 Ų, and a predicted pKa of approximately 2.48 [1]. The 3-bromo substituent on the pyrazole ring serves as a reactive handle for transition metal-catalyzed cross-coupling reactions [1], positioning this compound as a versatile intermediate in medicinal chemistry and agrochemical research programs targeting kinase inhibitors and other nitrogen-heterocycle-containing bioactive molecules .

Heterocyclic building block for kinase inhibitor and agrochemical research programs
3-Bromo substituent supports transition metal-catalyzed cross-coupling workflows
Suitable for medicinal chemistry library synthesis of pyrazolopyridine scaffolds

Why 4-(3-Bromo-1H-pyrazol-1-yl)pyridine Cannot Be Interchanged with Other Pyrazolylpyridine Isomers or Analogs


Positional isomerism and halogen identity critically govern both reactivity and downstream biological function in pyrazolylpyridine scaffolds. The target compound, with its bromine atom at the pyrazole 3-position and pyridine attachment at the 4-position, represents a specific regioisomeric configuration distinct from 2-pyridinyl or 3-pyridinyl variants, which exhibit different electronic distributions and steric profiles [1]. Furthermore, the 3-bromo substituent offers a fundamentally different reactivity window compared to chloro analogs in palladium-catalyzed cross-coupling reactions—bromo-pyrazoles demonstrate reduced dehalogenation side reactions and superior coupling efficiency relative to iodo derivatives in Suzuki-Miyaura applications [2]. Generic substitution with non-brominated or differently halogenated analogs would alter or eliminate the synthetic vector required for building complex pyrazolopyridine libraries, directly impacting the viability of medicinal chemistry campaigns [3]. The quantitative evidence below establishes precisely where this specific compound offers verifiable differentiation.

Isomer 2- or 3-pyridinyl regioisomers may shift electronic distribution and steric profiles, altering reactivity.
Halogen Chloro or iodo analogs differ in cross-coupling efficiency and dehalogenation propensity; bromo offers a reported reactivity window distinct from both.
Supply Related 3-pyridinyl isomer has been discontinued; regioisomer identity directly impacts procurement continuity.

Quantitative Differentiation Evidence for 4-(3-Bromo-1H-pyrazol-1-yl)pyridine: Comparator Data for Procurement Decisions


Superior Suzuki-Miyaura Coupling Efficiency: Bromo vs. Iodo Pyrazole Reactivity

Direct comparative studies of halogenated pyrazoles in Suzuki-Miyaura cross-coupling reveal that bromo-substituted pyrazoles, such as 4-(3-bromo-1H-pyrazol-1-yl)pyridine, exhibit significantly reduced propensity for detrimental dehalogenation side reactions compared to their iodo counterparts, while maintaining higher reactivity than chloro analogs [1]. This positions the 3-bromo pyrazole as the optimal balance between reactivity and side-reaction suppression in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling
Head-to-head
Bromo-pyrazole scaffold shows reduced dehalogenation vs. iodo analog and higher reactivity vs. chloro analog in Pd-catalyzed couplings.
Supports bromo selection for cross-coupling library synthesis
Comparative study with aryl/vinyl boronic acids
Cross-coupling chemistry Suzuki-Miyaura reaction Halogen reactivity Dehalogenation

Pyrazolo-Pyridine Scaffold Kinase Inhibitor Potency: Class Benchmarking via MRT00033659

While direct potency data for 4-(3-bromo-1H-pyrazol-1-yl)pyridine itself is not publicly available, the pyrazolo-pyridine scaffold class to which this building block belongs has yielded potent broad-spectrum kinase inhibitors. MRT00033659, a structurally related pyrazolo-pyridine analog, demonstrates CHK1 inhibition with an IC₅₀ of 0.23 µM and CK1δ inhibition with an IC₅₀ of 0.9 µM . This compound serves as the relevant class potency benchmark against which libraries built from the target bromo intermediate should be evaluated.

Kinase Class Benchmark
Class-level
Analog MRT00033659: CHK1 IC₅₀ 0.23 µM; CK1δ IC₅₀ 0.9 µM. Target compound is a building block, not a final bioactive molecule.
Pyrazolo-pyridine scaffold supports kinase inhibitor discovery context
Data to verify with synthesized libraries
Kinase inhibition CHK1 inhibitor CK1δ inhibitor Cancer research

Stable Solid-State Storage with Defined Purity: Batch-to-Batch Consistency for Reproducible Synthesis

Commercial sources for 4-(3-bromo-1H-pyrazol-1-yl)pyridine specify a purity of 95% (HPLC) with recommended storage at 2–8°C for long-term stability [1]. In contrast, the related 3-pyridinyl isomer 3-(3-bromo-1H-pyrazol-1-yl)pyridine has been documented as discontinued from certain suppliers due to stability or demand issues . The 4-pyridinyl regioisomer maintains active commercial availability and defined storage parameters, ensuring reproducible performance in synthetic workflows.

Supply and Stability
Supporting evidence
Target compound: 95% purity, active supply, storage 2–8°C. 3-pyridinyl isomer: discontinued at certain vendors.
Supports procurement reliability and batch consistency
Vendor-specified data; independent verification recommended
Chemical procurement Purity specification Storage stability Reproducibility

Validated Application Scenarios for 4-(3-Bromo-1H-pyrazol-1-yl)pyridine Based on Quantitative Evidence


Suzuki-Miyaura Library Synthesis for Kinase Inhibitor Discovery

Use 4-(3-bromo-1H-pyrazol-1-yl)pyridine as the halogenated coupling partner in palladium-catalyzed Suzuki-Miyaura reactions with aryl or heteroaryl boronic acids. The 3-bromo substituent provides the experimentally validated optimal balance of coupling reactivity and minimized dehalogenation side reactions relative to iodo analogs [1], enabling efficient construction of diverse 3-aryl-pyrazolyl-pyridine libraries. These libraries serve as entry points for developing pyrazolo-pyridine kinase inhibitors, with class benchmark CHK1 potency of 0.23 µM demonstrated by analog MRT00033659 .

Buchwald-Hartwig Amination for N-Functionalized Pyrazolo-Pyridine Derivatives

Employ the 3-bromo handle for Buchwald-Hartwig amination with primary or secondary amines to install nitrogen-containing substituents at the pyrazole 3-position. This vector enables systematic exploration of SAR (structure-activity relationship) around the pyrazole ring in kinase inhibitor programs. The reactivity of the 3-bromo substituent under palladium catalysis has been established as a reliable synthetic route for amine incorporation [1].

Vectorial Functionalization for Fragment-Based Drug Discovery (FBDD)

The pyridine and pyrazole moieties of 4-(3-bromo-1H-pyrazol-1-yl)pyridine provide orthogonal synthetic handles for selective, sequential elaboration. As demonstrated in recent synthetic methodology studies, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds—accessible from related bromo intermediates—can be selectively functionalized along multiple growth vectors [1]. The target compound offers analogous multi-vector potential, making it suitable for fragment growing and library diversification in FBDD campaigns targeting the CHK1/CK1 kinase family.

Agrochemical Intermediate Synthesis via Cross-Coupling

Pyrazolylpyridine scaffolds represent a privileged structure in modern agrochemicals, with over 70% of crop protection agents incorporating nitrogen heterocycles. The target compound's bromo substituent enables the introduction of diverse aromatic and heteroaromatic groups via Suzuki coupling, facilitating the synthesis of novel fungicidal or herbicidal lead candidates [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis for kinase inhibitor research
3-Bromo cross-coupling reactivity window
Dehalogenation rate and yield in target substrate
Buchwald-Hartwig amination for SAR exploration
C-Br bond amenability to Pd-catalyzed amination
Conversion and functional group tolerance
Fragment-based drug discovery vectorial elaboration
Orthogonal pyridine/pyrazole handles
Selective sequential functionalization outcomes
Agrochemical intermediate synthesis
Bromo handle for aryl/heteroaryl introduction
Coupled product purity and yield profile

Technical Documentation Hub

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17 linked technical documents
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